molecular formula C18H16N2O3 B5478028 4-(2,5-dioxo-1-pyrrolidinyl)-N-methyl-N-phenylbenzamide

4-(2,5-dioxo-1-pyrrolidinyl)-N-methyl-N-phenylbenzamide

Cat. No.: B5478028
M. Wt: 308.3 g/mol
InChI Key: QXPDJSVDGFBFHL-UHFFFAOYSA-N
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Description

The compound “4-(2,5-dioxo-1-pyrrolidinyl)-N-methyl-N-phenylbenzamide” likely belongs to a class of organic compounds known as amides. Amides are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom . The “2,5-dioxo-1-pyrrolidinyl” part of the molecule indicates the presence of a pyrrolidinone ring, which is a five-membered ring with one nitrogen atom and one carbonyl group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrrolidinone ring attached to a phenyl ring via an amide linkage . The exact structure would depend on the positions of the methyl and phenyl substituents.


Chemical Reactions Analysis

Amides, in general, can undergo a variety of chemical reactions. They can be hydrolyzed to give carboxylic acids and amines. They can also react with Grignard or organolithium reagents to give secondary or tertiary amines .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its exact structure. Factors that could influence its properties include the presence of polar groups, the overall size and shape of the molecule, and the presence of aromatic rings .

Future Directions

The future directions for a compound like this would depend on its potential applications. It could be of interest in fields like medicinal chemistry, materials science, or synthetic chemistry, depending on its properties .

Properties

IUPAC Name

4-(2,5-dioxopyrrolidin-1-yl)-N-methyl-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c1-19(14-5-3-2-4-6-14)18(23)13-7-9-15(10-8-13)20-16(21)11-12-17(20)22/h2-10H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXPDJSVDGFBFHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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